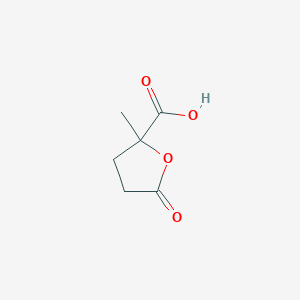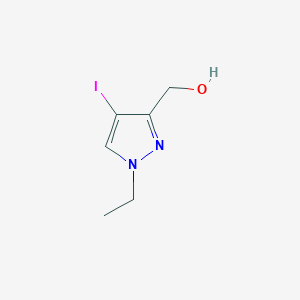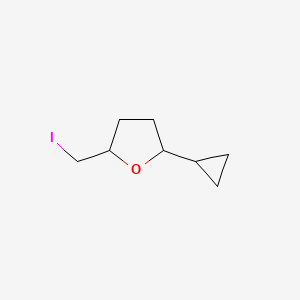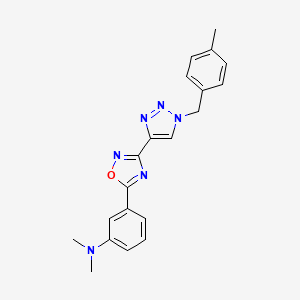![molecular formula C15H22N2O4 B2877413 6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1552165-81-7](/img/structure/B2877413.png)
6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known by several names, including EMD 534085, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.
科学的研究の応用
Antileishmanial Activity
Research has shown that compounds with modifications on the quinoline ring, similar to the structure of interest, exhibit antileishmanial activity. Studies on 8-aminoquinolines against Leishmania tropica within human macrophages in vitro have highlighted the potential of such compounds in treating leishmaniasis. The activity of these compounds depends on the specific substitutions on the quinoline ring, indicating a path for synthesizing derivatives with enhanced antileishmanial properties (Berman & Lee, 1983).
Synthesis and Chemical Studies
The compound's synthesis and its derivatives have been extensively studied, revealing insights into their chemical properties and potential applications. For instance, practical synthesis methods have been developed for related compounds, demonstrating the versatility and adaptability of these chemical structures for various synthetic routes (Shirasaka et al., 1990).
Neuropharmacological Potential
Research on methoxylated tetrahydroisoquinolinium derivatives has explored their affinity for apamin-sensitive binding sites, suggesting a role in modulating neuropharmacological targets. Such studies open avenues for developing novel neurological drugs based on modifications of the tetrahydroquinoline core structure (Graulich et al., 2006).
Tubulin Polymerization Inhibition
Compounds structurally related to the one of interest have been investigated for their ability to inhibit tubulin polymerization, a crucial mechanism for anticancer activity. These studies have led to the identification of derivatives with potent cytostatic activity, emphasizing the compound's relevance in cancer research (Gastpar et al., 1998).
Catalytic Asymmetric Synthesis
The tetrahydroisoquinoline alkaloid biosynthesis employs derivatives of the compound as amino acid building blocks, showcasing its significance in the synthesis of natural products and potential drugs. Catalytic asymmetric synthetic routes have been developed, underlining the compound's utility in complex organic synthesis (Tanifuji et al., 2016).
特性
IUPAC Name |
6-[2-hydroxy-3-(2-methoxyethylamino)propoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-7-6-16-9-12(18)10-21-13-3-4-14-11(8-13)2-5-15(19)17-14/h3-4,8,12,16,18H,2,5-7,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZJMSMDTFSYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(COC1=CC2=C(C=C1)NC(=O)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2877337.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)


![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)


![3-ethyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2877349.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
